molecular formula C13H23NO3 B1443327 Tert-butyl 2-propanoylpiperidine-1-carboxylate CAS No. 1334493-82-1

Tert-butyl 2-propanoylpiperidine-1-carboxylate

Cat. No. B1443327
M. Wt: 241.33 g/mol
InChI Key: ULEXMXPJOTZHNL-UHFFFAOYSA-N
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Description

Tert-butyl 2-propanoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 g/mol . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-propanoylpiperidine-1-carboxylate is 1S/C13H23NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-propanoylpiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 241.33 g/mol .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study demonstrated a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, where tert-butyl carbazate was used as a coupling reagent. This process highlights the versatility of tert-butyl carbazates in synthesizing bioactive compounds under mild conditions (Long-Yong Xie et al., 2019).

  • Research into the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate reveals its importance as an intermediate for small molecule anticancer drugs. A high-yield synthetic method was established, demonstrating the compound's role in pharmaceutical synthesis (Binliang Zhang et al., 2018).

  • The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates was reported, showcasing the application of tert-butyl derivatives in the preparation of compounds with potential biological activities (V. Boev et al., 2015).

Catalysis and Material Science

  • A novel study on the activation of carboxylic acids as their active esters using tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate highlights the compound's utility in the efficient formation of benzotriazinonyl esters, intermediates in reactions with primary and secondary amines to afford amides or peptides (Y. Basel & A. Hassner, 2002).

  • The synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate and its characterization through X-ray diffraction studies show the compound's role in developing materials with specific structural properties (S. Naveen et al., 2007).

Advanced Organic Synthesis

  • Research on the selective aerobic oxidation of allylic and benzylic alcohols catalyzed by N-hydroxyindole and copper(I) chloride, where tert-butyl derivatives acted as catalysts, showcases the application of these compounds in organic synthesis, enabling the production of important intermediates in good yields (Shusu Shen et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-propanoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEXMXPJOTZHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-propanoylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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